4-Cyclopropoxy-3-iodo-2-methoxypyridine
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Overview
Description
4-Cyclopropoxy-3-iodo-2-methoxypyridine is a chemical compound with the molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methoxy group attached to the pyridine ring.
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-iodo-2-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and cyclopropyl bromide.
Cyclopropylation: The first step involves the introduction of the cyclopropoxy group to the pyridine ring. This is achieved through a nucleophilic substitution reaction using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Chemical Reactions Analysis
4-Cyclopropoxy-3-iodo-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions. For example, the methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling and Sonogashira coupling, where the iodine atom is replaced by a carbon-carbon bond.
Scientific Research Applications
4-Cyclopropoxy-3-iodo-2-methoxypyridine has several applications in scientific research, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure makes it a valuable building block for the development of new drugs.
Organic Synthesis:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-iodo-2-methoxypyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The cyclopropoxy and methoxy groups can modulate the compound’s binding affinity and selectivity for these targets, while the iodine atom can participate in halogen bonding interactions .
Comparison with Similar Compounds
4-Cyclopropoxy-3-iodo-2-methoxypyridine can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C9H10INO2 |
---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-iodo-2-methoxypyridine |
InChI |
InChI=1S/C9H10INO2/c1-12-9-8(10)7(4-5-11-9)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
ISTDIOZOTGANEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1I)OC2CC2 |
Origin of Product |
United States |
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